An In-depth Technical Guide to the Chemical Properties of 3-Amino-2,4,6-triiodobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 3-Amino-2,4,6-triiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core chemical and physical properties of 3-Amino-2,4,6-triiodobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to iodinated contrast media.[1][2][3] This guide includes structured data, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key processes.
Core Chemical and Physical Properties
3-Amino-2,4,6-triiodobenzoic acid is a heavily substituted benzene derivative. Its high iodine content is central to its application in fields requiring radiopacity. The compound is typically a light yellow to tan or slightly yellow powder.[1][2]
Table 1: General Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-amino-2,4,6-triiodobenzoic acid | [4] |
| CAS Number | 3119-15-1 | [4] |
| Molecular Formula | C₇H₄I₃NO₂ | [4][5] |
| Molecular Weight | 514.83 g/mol | [4][5][6] |
| Canonical SMILES | C1=C(C(=C(C(=C1I)N)I)C(=O)O)I | [4] |
| InChI Key | QMQFFHSJUJDRPG-UHFFFAOYSA-N | [4] |
| Appearance | Light yellow to tan powder |[1][2] |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 190-192 °C (decomposes)[2], 197-199 °C[6] | [2][6] |
| Water Solubility | Insoluble | [1][2][7] |
| Density | 3.02 g/cm³ | [2] |
| pKa | 1.50 ± 0.10 (Predicted) | [7] |
| XLogP3 | 2.7 | [2][4] |
| Hydrogen Bond Donor Count | 2 | [2][4] |
| Hydrogen Bond Acceptor Count | 3 |[2][4] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of 3-Amino-2,4,6-triiodobenzoic acid.
A common method for the preparation of 3-Amino-2,4,6-triiodobenzoic acid is the direct iodination of 3-aminobenzoic acid.[2][5]
Protocol:
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Acidification: Suspend m-aminobenzoic acid in a reaction vessel and adjust the pH to 2-3 using 30% hydrochloric acid.
-
Iodination: Add an iodine monochloride solution (dissolved in 20% sodium chloride solution) to the vessel.
-
Initial Reaction: Stir the mixture at room temperature for 3 hours.
-
Heating: Slowly increase the temperature of the reaction mixture to 85-90°C and maintain this temperature for 5-6 hours. The reaction is considered complete when the melting point of a solid sample exceeds 180°C.
-
Quenching: Upon completion, add a sufficient amount of sodium metabisulfite to neutralize any remaining free iodine.
-
Isolation of Crude Product: Filter the hot solution and wash the resulting filter cake with water to obtain the crude product.
The crude product from the synthesis requires purification to remove impurities.[2]
Protocol:
-
Salt Formation: Add the crude product to a 40% sodium hydroxide solution and water to form the sodium salt, heating to 60°C to dissolve.
-
Crystallization: Allow the solution to cool to below 25°C and filter the resulting lavender-colored crystals of the sodium salt.
-
Decolorization: Add the collected crystals to 5-6 times their weight in water and heat to 60-70°C. Add 2% activated carbon to decolorize the solution and filter while hot.
-
Precipitation: Adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the purified 3-Amino-2,4,6-triiodobenzoic acid.
-
Final Isolation: Filter the purified product, wash the filter cake with water, and dry to yield the final product with a melting point above 198°C.[2]
Structural confirmation and purity assessment are typically performed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy:
-
Methodology: The FTIR spectrum is commonly obtained using a Potassium Bromide (KBr) wafer technique.[4] A small amount of the dried sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet. The pellet is then analyzed using an FTIR spectrometer.
-
Purpose: This analysis identifies characteristic functional groups present in the molecule, such as N-H stretches from the amine, O-H and C=O stretches from the carboxylic acid, and C-I stretches.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[4] A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in an NMR tube.
-
Purpose: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton of the molecule. This combination allows for the unambiguous confirmation of the compound's structure.
-
Applications and Safety
-
Primary Use: 3-Amino-2,4,6-triiodobenzoic acid serves as a crucial building block. It is used to prepare polymeric hydrogel particles for vascular embolization and is a precursor in the synthesis of X-ray contrast agents like Diatrizoic acid and Iodipamide.[1][2][3]
-
Safety Profile: The compound is considered moderately toxic if ingested.[1] GHS classifications indicate it can cause skin and serious eye irritation.[2][4] When heated to decomposition, it may emit toxic fumes of iodine and nitrogen oxides.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this chemical.
References
- 1. 3-Amino-2,4,6-triiodobenzoic acid | 3119-15-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. veeprho.com [veeprho.com]
- 4. 3-Amino-2,4,6-triiodobenzoic acid | C7H4I3NO2 | CID 18387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-2,4,6-triiodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Amino-2,4,6-triiodobenzoic acid USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Amino-2,4,6-triiodobenzoic acid CAS#: 3119-15-1 [m.chemicalbook.com]
